3-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)propanoic acid
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Overview
Description
2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoic acid , belongs to the class of carboxylic acids . Its molecular formula is C₁₇H₁₈O₅ , with an average mass of approximately 302.32 g/mol . Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route is the esterification of 2-(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-propionic acid ethyl ester . The ester can then be hydrolyzed to obtain the desired acid.
Industrial Production:: While industrial-scale production methods may vary, researchers often employ efficient synthetic strategies to produce this compound for scientific and commercial purposes.
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions, potentially yielding various functional groups.
Reduction: Reduction processes can modify the compound, affecting its properties.
Substitution: Reacts with nucleophiles, leading to substitution products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:: The specific products depend on reaction conditions, but hydrolysis of the ester yields the target compound.
Scientific Research Applications
Chemistry::
Building Block: Used in organic synthesis to create more complex molecules.
Pharmacology: Investigated for potential drug development.
Anti-inflammatory Properties: Explored for its anti-inflammatory effects.
Antioxidant Activity: May protect against oxidative stress.
Fine Chemicals: Employed in specialty chemical manufacturing.
Mechanism of Action
The compound’s precise mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While this compound exhibits unique features, it shares structural similarities with other molecules, such as 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate . Highlighting its distinct properties can guide further investigations.
Properties
Molecular Formula |
C20H23NO6 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]propanoic acid |
InChI |
InChI=1S/C20H23NO6/c1-11-16(26-12(2)19(24)21-10-9-17(22)23)8-7-14-13-5-3-4-6-15(13)20(25)27-18(11)14/h7-8,12H,3-6,9-10H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
KDDMDNCRJZYLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCC(=O)O |
Origin of Product |
United States |
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